1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol

Catalog No.
S13353453
CAS No.
M.F
C12H13BrF2O
M. Wt
291.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol

Product Name

1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol

IUPAC Name

1-(3-bromophenyl)-4,4-difluorocyclohexan-1-ol

Molecular Formula

C12H13BrF2O

Molecular Weight

291.13 g/mol

InChI

InChI=1S/C12H13BrF2O/c13-10-3-1-2-9(8-10)11(16)4-6-12(14,15)7-5-11/h1-3,8,16H,4-7H2

InChI Key

OQMFNXFDDZGXOL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(C2=CC(=CC=C2)Br)O)(F)F

1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclohexane ring substituted with a bromophenyl group and two fluorine atoms. The molecular formula of this compound is C12H12BrF2OC_{12}H_{12}BrF_2O, and it has a molecular weight of approximately 303.12 g/mol. The presence of the bromine and fluorine substituents contributes to its chemical reactivity and potential biological activity.

Typical of alcohols, such as:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: Undergoing oxidation to form ketones or aldehydes.
  • Substitution Reactions: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

The difluorocyclohexyl moiety may also engage in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms, which can influence the reactivity of the aromatic system.

Preliminary studies suggest that compounds similar to 1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol may exhibit significant biological activities, including:

  • Anticancer Properties: Some derivatives have been shown to inhibit P-glycoprotein (P-gp) activity, which is relevant in cancer drug resistance mechanisms.
  • Antimicrobial Activity: Compounds with similar structures have demonstrated efficacy against various bacterial strains.

Several synthesis methods can be employed to produce 1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol:

  • Nucleophilic Substitution: Starting from 4,4-difluorocyclohexanone, a nucleophile such as 3-bromophenylmagnesium bromide can be reacted to yield the desired alcohol.
  • Reduction Reactions: The corresponding ketone can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the alcohol.
  • Fluorination Techniques: Specific fluorination methods can introduce the difluoro substituents at the cyclohexane ring.

1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol has potential applications in various fields:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Material Science: Its unique properties may be exploited in developing new materials with specific thermal or chemical resistance characteristics.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide formulation due to its biological activity.

Interaction studies are essential for understanding how 1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol interacts with biological systems. Research indicates that compounds with similar structures can modulate P-glycoprotein activity, impacting drug absorption and efficacy. Such studies typically involve:

  • In vitro assays to evaluate binding affinity and inhibition of P-glycoprotein.
  • Cell line studies to assess cytotoxicity and therapeutic potential against cancer cells.

Several compounds share structural similarities with 1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(4-Bromophenyl)-2-fluoroethanolBromine and fluorine substituentsExhibits different solubility properties
2-(3-Bromophenyl)-2-fluoroethanolSimilar bromophenyl structurePotentially different biological activities
1-(3-Bromophenyl)-cyclopentanolCyclopentane instead of cyclohexaneMay exhibit different conformational stability
4-Fluoro-3-bromobenzyl alcoholDifferent alkyl chainVariation in reactivity due to alcohol position

These compounds highlight the uniqueness of 1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol through its specific cyclohexane framework and difluoro substitution pattern, which may influence its physical and chemical properties significantly compared to others.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

290.01178 g/mol

Monoisotopic Mass

290.01178 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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